![molecular formula C15H14ClN5O3S B2792488 1-(2-Chlorophenyl)-3-[[2-(3-nitroanilino)acetyl]amino]thiourea CAS No. 331461-32-6](/img/structure/B2792488.png)
1-(2-Chlorophenyl)-3-[[2-(3-nitroanilino)acetyl]amino]thiourea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2-Chlorophenyl)-3-[[2-(3-nitroanilino)acetyl]amino]thiourea, also known as NCI-82171, is a synthetic compound that has been extensively studied for its potential use in cancer treatment. This compound belongs to the class of thiourea derivatives and has been found to exhibit potent anticancer activity against a variety of cancer cell lines.
Detaillierte Synthesemethode
Design of the Synthesis Pathway
The synthesis pathway for 1-(2-Chlorophenyl)-3-[[2-(3-nitroanilino)acetyl]amino]thiourea involves the reaction of 2-chloroaniline with thiourea to form 1-(2-chlorophenyl)thiourea, which is then reacted with 3-nitrobenzoyl chloride to form 1-(2-chlorophenyl)-3-[[2-(3-nitrophenyl)acetyl]amino]thiourea. The nitro group is then reduced to an amino group using hydrogen gas and palladium on carbon catalyst, resulting in the final product.
Starting Materials
2-chloroaniline, thiourea, 3-nitrobenzoyl chloride, hydrogen gas, palladium on carbon catalyst
Reaction
2-chloroaniline is reacted with thiourea in the presence of a suitable solvent and a base to form 1-(2-chlorophenyl)thiourea., 1-(2-chlorophenyl)thiourea is then reacted with 3-nitrobenzoyl chloride in the presence of a suitable solvent and a base to form 1-(2-chlorophenyl)-3-[[2-(3-nitrophenyl)acetyl]amino]thiourea., The nitro group in 1-(2-chlorophenyl)-3-[[2-(3-nitrophenyl)acetyl]amino]thiourea is reduced to an amino group using hydrogen gas and palladium on carbon catalyst, resulting in the final product.
Wirkmechanismus
The exact mechanism of action of 1-(2-Chlorophenyl)-3-[[2-(3-nitroanilino)acetyl]amino]thiourea is not fully understood. However, it is believed that this compound exerts its anticancer activity by inducing apoptosis, or programmed cell death, in cancer cells. It has also been shown to inhibit the activity of certain enzymes involved in cancer cell growth and proliferation.
Biochemische Und Physiologische Effekte
1-(2-Chlorophenyl)-3-[[2-(3-nitroanilino)acetyl]amino]thiourea has been shown to have a number of biochemical and physiological effects. In vitro studies have shown that this compound can induce cell cycle arrest and inhibit the migration and invasion of cancer cells. It has also been shown to reduce the expression of certain proteins involved in cancer cell survival and proliferation.
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of 1-(2-Chlorophenyl)-3-[[2-(3-nitroanilino)acetyl]amino]thiourea is its potent anticancer activity against a variety of cancer cell lines. This makes it a promising candidate for further development as a cancer treatment. However, one limitation of this compound is its relatively low solubility in water, which can make it difficult to administer in vivo.
Zukünftige Richtungen
There are several future directions for research on 1-(2-Chlorophenyl)-3-[[2-(3-nitroanilino)acetyl]amino]thiourea. One area of interest is the development of more efficient synthesis methods for this compound. Another area of research is the investigation of potential drug delivery systems to improve the solubility and bioavailability of this compound. Additionally, further studies are needed to fully understand the mechanism of action of 1-(2-Chlorophenyl)-3-[[2-(3-nitroanilino)acetyl]amino]thiourea and to identify potential drug targets for cancer treatment.
Wissenschaftliche Forschungsanwendungen
1-(2-Chlorophenyl)-3-[[2-(3-nitroanilino)acetyl]amino]thiourea has been extensively studied for its potential use in cancer treatment. In vitro studies have shown that this compound exhibits potent anticancer activity against a variety of cancer cell lines, including breast, colon, lung, and prostate cancer cell lines. In vivo studies using animal models have also shown promising results in reducing tumor growth and increasing survival rates.
Eigenschaften
IUPAC Name |
1-(2-chlorophenyl)-3-[[2-(3-nitroanilino)acetyl]amino]thiourea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14ClN5O3S/c16-12-6-1-2-7-13(12)18-15(25)20-19-14(22)9-17-10-4-3-5-11(8-10)21(23)24/h1-8,17H,9H2,(H,19,22)(H2,18,20,25) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UIDIGHRJTFKAOP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)NC(=S)NNC(=O)CNC2=CC(=CC=C2)[N+](=O)[O-])Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14ClN5O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Chlorophenyl)-3-[[2-(3-nitroanilino)acetyl]amino]thiourea | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-cyano-N-(5-methoxybenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)benzamide](/img/structure/B2792405.png)
![N-{4-[5-(2H-1,3-benzodioxol-5-yl)-1-methanesulfonyl-4,5-dihydro-1H-pyrazol-3-yl]phenyl}methanesulfonamide](/img/structure/B2792406.png)
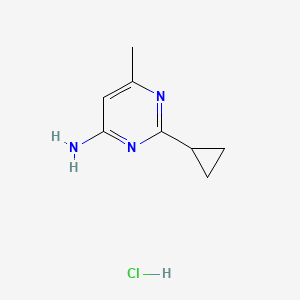

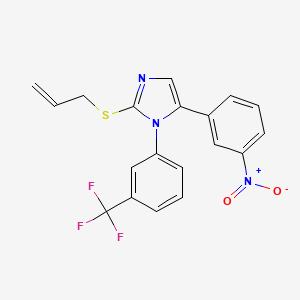
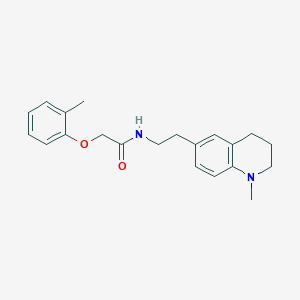
![9H-fluoren-9-ylmethyl N-[2-(hydroxymethyl)phenyl]carbamate](/img/structure/B2792419.png)
![7-(4-chlorophenyl)-3-(3-methoxybenzyl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2792420.png)
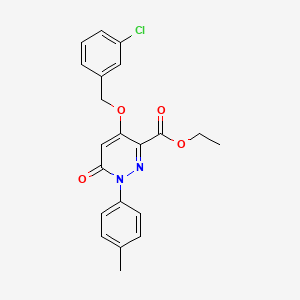
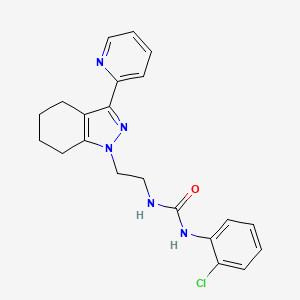
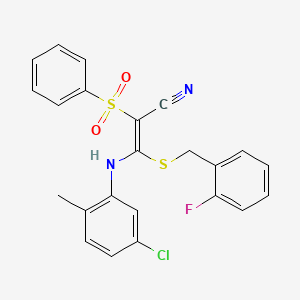
![N-(2-hydroxy-2-(4-(methylthio)phenyl)ethyl)benzo[d]thiazole-2-carboxamide](/img/structure/B2792427.png)
![ethyl 3-(2-(2-(4-(methylcarbamoyl)piperidin-1-yl)-7-oxothiazolo[4,5-d]pyrimidin-6(7H)-yl)acetamido)benzoate](/img/structure/B2792428.png)